molecular formula C17H16N2O4S B5739804 3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid CAS No. 433691-40-8

3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid

Cat. No.: B5739804
CAS No.: 433691-40-8
M. Wt: 344.4 g/mol
InChI Key: QAKVTHMRAHWFMT-UHFFFAOYSA-N
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Description

3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a methoxybenzoyl group, a carbamothioylamino group, and a methylbenzoic acid moiety. This compound is of interest due to its potential reactivity and applications in synthetic chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Methoxybenzoyl Chloride: This is achieved by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Formation of 2-Methoxybenzoyl Isothiocyanate: The 2-methoxybenzoyl chloride is then reacted with potassium thiocyanate in an organic solvent such as acetone.

    Synthesis of the Final Compound: The 2-methoxybenzoyl isothiocyanate is reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbamothioylamino group may form hydrogen bonds or electrostatic interactions with biological macromolecules, enhancing its binding affinity. The overall effect of the compound is determined by the combined interactions of its functional groups with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxybenzoyl)carbamothioylamino]benzoic acid
  • 4-Methoxy-3-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid

Uniqueness

3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid is unique due to the presence of the methyl group on the benzoic acid moiety, which can influence its reactivity and binding properties. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(2-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-10-7-8-11(16(21)22)9-13(10)18-17(24)19-15(20)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKVTHMRAHWFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355464
Record name 3-[(2-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433691-40-8
Record name 3-[(2-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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